molecular formula C9H9BrO2 B6260846 2-bromo-4,6-dimethylbenzoic acid CAS No. 38319-79-8

2-bromo-4,6-dimethylbenzoic acid

Cat. No.: B6260846
CAS No.: 38319-79-8
M. Wt: 229.07 g/mol
InChI Key: CAOGPVXZIHBSAD-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylbenzoic acid (CAS 38319-79-8) is a high-purity benzoic acid derivative supplied with a typical purity of 95% to 97% . This compound features a bromine atom and two methyl groups on its benzene ring, giving it a molecular formula of C9H9BrO2 and a molecular weight of 229.07 Da . This specific substitution pattern makes it a valuable synthetic intermediate or building block in organic chemistry and drug discovery efforts . It is particularly useful for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as those involving palladium catalysts, which are a cornerstone of modern pharmaceutical synthesis . With a logP of 3.43, the compound exhibits moderate lipophilicity, which can influence its behavior in biological systems and synthetic reaction mixtures . It is offered for research and development applications and is strictly for laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOGPVXZIHBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 4,6 Dimethylbenzoic Acid

Regioselective Bromination Strategies for Dimethylbenzoic Acid Precursors

The regioselective bromination of dimethylbenzoic acid precursors is a critical step in the synthesis of 2-bromo-4,6-dimethylbenzoic acid. This involves carefully controlling the reaction conditions to ensure the bromine atom is introduced at the C2 position of the aromatic ring.

Direct Aromatic Ring Halogenation Protocols

Direct aromatic ring halogenation is a primary method for synthesizing brominated aromatic compounds. In the case of this compound, this involves the direct bromination of 3,5-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups on the aromatic ring guide the incoming bromine atom. The use of elemental bromine, often in the presence of a Lewis acid catalyst, is a common approach. google.com However, achieving high regioselectivity can be challenging due to the potential for multiple bromination products.

Recent advancements have focused on improving the selectivity of this reaction. For instance, carrying out the bromination at low temperatures (0 to 5 °C) in an aqueous alkaline medium can enhance regioselectivity by controlling the reactivity of the bromine and the substrate. Another approach involves the use of specific brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in concentrated sulfuric acid, which has been reported to achieve high yields. manac-inc.co.jp

Benzylic Bromination and Subsequent Carboxylic Acid Formation Pathways

An alternative synthetic route involves the benzylic bromination of a suitable precursor, followed by the formation of the carboxylic acid group. This pathway typically starts with a dimethylbenzene derivative. The benzylic positions (the methyl groups) are selectively brominated, usually under free-radical conditions using reagents like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.netmasterorganicchemistry.com

This method's success hinges on the selective bromination of one of the methyl groups, which can be challenging. researchgate.net Following benzylic bromination, the bromomethyl group can be converted to a carboxylic acid through various oxidative methods. This multi-step process offers an alternative to direct ring bromination, particularly when direct bromination proves to be unselective. nih.gov

Catalyst-Mediated Bromination Approaches

Catalysts play a crucial role in enhancing the efficiency and selectivity of bromination reactions. Both Lewis acids and Brønsted acids can be employed to activate the brominating agent and the aromatic substrate. nih.gov For instance, zinc salts adsorbed on an inert support like silica (B1680970) or alumina (B75360) have been shown to be effective catalysts for the highly selective bromination of aromatic compounds. google.com

Iodine can also act as a catalyst in aromatic bromination, where it forms iodine bromide in situ, which is the effective brominating species. ias.ac.in More recent developments include the use of organocatalysts. For example, lactic acid derivatives have been shown to act as halogen bond acceptors with N-bromosuccinimide (NBS), enhancing the reactivity and regioselectivity of aromatic bromination under mild, aqueous conditions. nsf.govacs.org The choice of catalyst can significantly influence the reaction pathway, with Lewis acids often favoring benzylic bromination and Brønsted acids promoting aromatic ring bromination. nih.gov

Oxidative Approaches from Brominated Dimethylbenzene Derivatives

Another significant strategy for the synthesis of this compound involves the oxidation of a pre-brominated dimethylbenzene derivative. This approach separates the bromination and oxidation steps, potentially offering better control over the final product.

Conversion of Halogenated Xylenes (B1142099) to Carboxylic Acids

This method starts with the bromination of a xylene isomer, such as m-xylene, to produce a brominated xylene. The subsequent step is the oxidation of one of the methyl groups to a carboxylic acid. researchgate.net The oxidation of xylenes to their corresponding carboxylic acids is a well-established industrial process, often employing strong oxidizing agents like potassium permanganate (B83412) or nitric acid. google.com The challenge in this approach lies in the selective oxidation of only one of the two methyl groups.

The oxidation of p-xylene (B151628) to terephthalic acid is a major industrial process that highlights the potential of this method. nih.gov While the direct oxidation of brominated xylenes is less common, the principles of selective methyl group oxidation are applicable.

Optimization of Oxidation Conditions for Enhanced Selectivity

The key to successfully employing oxidative approaches is the optimization of reaction conditions to achieve high selectivity for the desired carboxylic acid. This includes the choice of oxidant, catalyst, solvent, and reaction temperature. For the oxidation of substituted xylenes, metal-free catalytic systems are being explored as more environmentally friendly alternatives. rsc.org For example, N-alkyl pyridinium (B92312) salts have been shown to effectively catalyze the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org

Furthermore, the development of continuous-flow reactor systems allows for precise control over reaction parameters, leading to improved yields and selectivity while minimizing the formation of byproducts. mdpi.com The choice of solvent can also play a critical role; for instance, using acetonitrile (B52724) instead of acetic acid in certain oxidations can lead to higher conversion and selectivity. researchgate.net Careful optimization of these parameters is essential to maximize the yield of this compound while minimizing the formation of unwanted isomers and over-oxidation products.

Organometallic Routes to this compound Scaffolds

Organometallic chemistry provides powerful tools for the construction of carbon-carbon bonds, offering regiochemical control that is often difficult to achieve through classical electrophilic aromatic substitution. For the synthesis of this compound, organometallic intermediates, particularly Grignard and organolithium reagents, are instrumental.

Grignard and Lithiation-Mediated Carboxylation Methodologies

A primary and effective method for the synthesis of aryl carboxylic acids is the carboxylation of organometallic reagents. ntu.edu.sg This approach involves the reaction of an organohalide with a metal, such as magnesium or lithium, to form a highly nucleophilic organometallic species, which is then reacted with carbon dioxide to yield the corresponding carboxylate. Subsequent acidification produces the desired carboxylic acid.

Grignard Reagent Carboxylation:

The synthesis of this compound via a Grignard reagent would logically commence with a dibrominated dimethylbenzene precursor, such as 1,5-dibromo-2,4-dimethylbenzene. The selective formation of the Grignard reagent at one of the bromine-substituted positions is crucial. This can often be achieved under carefully controlled conditions. The resulting Grignard reagent is then carboxylated using solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the reaction mixture. ncert.nic.in The general scheme for this reaction is as follows:

Step 1: Grignard Reagent Formation 1,5-Dibromo-2,4-dimethylbenzene reacts with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent.

Step 2: Carboxylation The Grignard reagent is then added to an excess of solid carbon dioxide or gaseous CO2 is passed through the solution.

Step 3: Acidification The resulting magnesium carboxylate salt is hydrolyzed with a strong aqueous acid, such as hydrochloric acid, to yield this compound.

A similar approach has been documented for the synthesis of the isomeric 2-bromo-3-methylbenzoic acid, lending credence to this proposed pathway. orgsyn.org

Lithiation-Mediated Carboxylation:

An alternative to Grignard reagents is the use of organolithium intermediates. These can be prepared through direct lithiation (deprotonation) or, more commonly for aryl bromides, through lithium-halogen exchange. Directed ortho-metalation (DoM) is a powerful technique where a functional group on the aromatic ring directs the deprotonation to an adjacent ortho-position. organic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu However, for a starting material like 1,5-dibromo-2,4-dimethylbenzene, a lithium-halogen exchange is the more probable route. This typically involves reacting the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The subsequent carboxylation and acidification steps are analogous to the Grignard methodology.

The choice between Grignard and lithiation methodologies can be influenced by factors such as the reactivity of other functional groups present in the molecule and the desired reaction conditions.

ParameterGrignard CarboxylationLithiation-Mediated Carboxylation
Starting Material 1,5-Dibromo-2,4-dimethylbenzene1,5-Dibromo-2,4-dimethylbenzene
Reagents Mg, CO2, H3O+Alkyllithium (e.g., n-BuLi), CO2, H3O+
Key Intermediate Arylmagnesium halideAryllithium
General Yields Moderate to GoodModerate to Good
Reaction Conditions Anhydrous ether solventLow temperatures, inert atmosphere

Table 1: Comparison of Grignard and Lithiation-Mediated Carboxylation for the theoretical synthesis of this compound.

Stereocontrolled Synthesis of Functionalized Intermediates

The concept of stereocontrolled synthesis is paramount in modern organic chemistry, particularly in the preparation of chiral molecules where the three-dimensional arrangement of atoms is critical to their function. ethz.chanu.edu.au In the context of this compound, the final molecule itself is achiral. However, the principles of stereocontrol become highly relevant when considering the synthesis of more complex, functionalized intermediates derived from this scaffold.

For instance, if the carboxylic acid group or one of the methyl groups were to be further elaborated into a chiral side chain, the stereochemical outcome of these subsequent reactions would be of utmost importance. Methodologies that allow for the introduction of new stereocenters with a high degree of control include:

Substrate-controlled synthesis: Where the existing stereochemistry of a chiral starting material dictates the stereochemistry of the newly formed center.

Reagent-controlled synthesis: Employing a chiral reagent to induce stereoselectivity.

Catalyst-controlled synthesis: Using a chiral catalyst to favor the formation of one stereoisomer over another.

While not directly applicable to the synthesis of the achiral this compound, the potential for its use as a precursor in stereoselective syntheses underscores the importance of developing synthetic routes that are compatible with a wide range of subsequent functionalization reactions.

Emerging Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com The synthesis of halogenated benzoic acids, which often involves the use of hazardous solvents and reagents, is an area where the application of green chemistry principles is particularly relevant.

Key areas of focus in greening the synthesis of compounds like this compound include:

Use of Greener Solvents: Traditional organometallic reactions often utilize volatile and toxic organic solvents like diethyl ether and toluene (B28343). Research is ongoing into the use of more environmentally benign alternatives such as ionic liquids, deep eutectic solvents, and bio-based solvents. numberanalytics.comnih.gov Even water is being explored as a solvent for some organometallic reactions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The development of highly reactive catalysts can facilitate reactions under milder conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste. numberanalytics.comacs.org

For the organometallic synthesis of this compound, green chemistry considerations might involve exploring solvent-free reaction conditions for the Grignard formation or utilizing recyclable catalysts for subsequent cross-coupling reactions if the bromo-substituent is to be further functionalized.

Green Chemistry PrincipleApplication in Halogenated Benzoic Acid Synthesis
Prevention of Waste Optimizing reaction conditions to maximize yield and minimize by-product formation.
Atom Economy Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product.
Use of Less Hazardous Chemical Syntheses Replacing toxic reagents and solvents with safer alternatives.
Designing Safer Chemicals Synthesizing derivatives with reduced toxicity and environmental impact.
Safer Solvents and Auxiliaries Employing green solvents like water, ionic liquids, or bio-based solvents. numberanalytics.comnih.gov
Design for Energy Efficiency Utilizing catalysts that allow for lower reaction temperatures and pressures.
Use of Renewable Feedstocks Exploring bio-based starting materials where feasible.
Reduce Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps.
Catalysis Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste. numberanalytics.comacs.org
Design for Degradation Designing products that can break down into innocuous substances after use.
Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of hazardous by-products.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the risk of accidents.

Table 2: The Twelve Principles of Green Chemistry and their potential application in the synthesis of halogenated benzoic acids.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Bromo 4,6 Dimethylbenzoic Acid

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group of 2-bromo-4,6-dimethylbenzoic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental in modifying the compound's properties and incorporating it into larger molecular frameworks.

Esterification Reactions and Kinetic Studies

The conversion of this compound to its corresponding esters is a common and important transformation. However, the steric hindrance imposed by the two ortho-methyl groups significantly impacts the reaction kinetics. doubtnut.commsu.edu This phenomenon is well-documented in benzoic acid derivatives, where ortho substituents can dramatically decrease the rate of esterification. doubtnut.commsu.edu

Table 1: General Conditions for Esterification of Benzoic Acids

Reactant Catalyst Solvent Conditions Product
4-bromo-2-methylbenzoic acid Sulfuric acid Methanol Heating, reflux Methyl 4-bromo-2-methylbenzoate

This table illustrates a typical esterification reaction of a substituted benzoic acid, providing a general protocol that can be adapted for this compound.

Formation of Acid Halides, Anhydrides, and Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted into more reactive intermediates such as acid halides, anhydrides, and amides, which serve as versatile building blocks in organic synthesis. researchgate.net

Acid Halides: The synthesis of the corresponding acyl chloride, 4-bromo-2,6-dimethylbenzoyl chloride, provides a highly reactive intermediate for subsequent transformations. bldpharm.com This conversion is typically achieved by treating the carboxylic acid with a thionyl chloride or oxalyl chloride.

Anhydrides: While not explicitly detailed for this specific compound in the search results, the formation of acid anhydrides from carboxylic acids is a standard transformation, often accomplished by dehydration or reaction with an acyl chloride.

Amide Derivatives: The formation of amides from this compound is a crucial reaction for introducing nitrogen-containing functional groups. nih.govresearchgate.netorganic-chemistry.org Direct condensation of the carboxylic acid with an amine can be achieved using activating agents or catalysts. researchgate.netnih.gov One general method involves the use of titanium(IV) chloride in pyridine (B92270) to facilitate the amidation of a wide range of carboxylic acids with various amines, providing moderate to excellent yields. nih.gov Another approach involves the in-situ formation of a reactive intermediate, such as an acyl chloride, which then reacts with the amine. nih.gov The synthesis of amides is a cornerstone of medicinal chemistry and materials science. researchgate.net

Table 2: Reagents for Amide Formation from Carboxylic Acids

Activating/Coupling Reagent Amine Source General Applicability
Thionyl chloride (for acyl chloride formation) Primary or secondary amine Broad, common method
Titanium(IV) chloride Primary or secondary amine Effective for direct condensation
Carbodiimides (e.g., DCC, EDC) Primary or secondary amine Widely used in peptide synthesis

This table summarizes common reagents used to facilitate the formation of amides from carboxylic acids, highlighting the versatility of these methods.

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile handle for a variety of transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, in this case, the bromide, from an aromatic ring. libretexts.org For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the carboxylic acid group is a deactivating group, and the methyl groups are weakly activating, making the aromatic ring less susceptible to nucleophilic attack under standard SNAr conditions.

The generally accepted mechanism for SNAr involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. libretexts.org The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.org Given the electronic nature of the substituents on this compound, SNAr reactions are generally unfavorable without the use of harsh conditions or specific catalysts that can promote the reaction.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine substituent of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org This reaction is highly versatile and tolerant of a wide range of functional groups. libretexts.orgnih.gov this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The presence of ortho-substituents can influence the reaction, and sterically hindered substrates may require specific ligand systems to achieve high yields. nih.govresearchgate.netbeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org this compound can be reacted with a variety of terminal alkynes under Sonogashira conditions to introduce an alkynyl moiety onto the aromatic ring. The reaction is typically carried out under mild conditions and exhibits good functional group tolerance. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: Common Cross-Coupling Reactions of Aryl Bromides

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Boronic acid/ester Palladium catalyst, Base Biaryl, Vinylarene
Sonogashira Terminal alkyne Palladium catalyst, Copper co-catalyst, Base Arylalkyne

This table provides a concise overview of two major cross-coupling reactions applicable to this compound, highlighting the key components and the resulting product classes.

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the removal of the bromine atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods. One common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). Another method involves the use of a hydride source, such as sodium borohydride (B1222165) in the presence of a palladium catalyst.

While specific examples for this compound are not detailed in the provided search results, microbial dehalogenation has been observed for similar compounds. For instance, Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov This suggests that biological systems could potentially be employed for the dehalogenation of bromo-substituted benzoic acids.

Reactivity of the Methyl Groups on the Aromatic Ring

The presence of two methyl groups on the aromatic ring of this compound offers opportunities for selective and sequential functionalization. The electronic environment of the ring, influenced by the bromine atom and the carboxylic acid group, as well as the steric hindrance around the methyl groups, plays a crucial role in determining the outcome of these reactions.

Benzylic Functionalization and Derivatives

The benzylic positions of the methyl groups are susceptible to free radical halogenation, a common strategy for introducing functionality. Benzylic bromination, in particular, serves as a gateway to a variety of derivatives.

A common method for benzylic bromination is the Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN (azobisisobutyronitrile), under thermal or photochemical conditions. This reaction proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, typically Br2 generated in low concentrations from the reaction of HBr with NBS, to form the benzylic bromide and regenerate a bromine radical, thus propagating the chain.

While no specific studies on the benzylic bromination of this compound have been found, a procedure for the closely related isomer, the methyl ester of 2-bromo-4-methylbenzoic acid, has been documented. In this reaction, treatment with NBS and benzoyl peroxide in carbon tetrachloride leads to the formation of methyl 2-bromo-4-(bromomethyl)benzoate. This suggests that a similar transformation is feasible for this compound, likely proceeding in a stepwise manner.

It is anticipated that the first bromination would selectively occur at one of the two non-equivalent methyl groups. The relative reactivity of the C4 and C6 methyl groups would be influenced by steric hindrance from the adjacent bromine atom and carboxylic acid group, as well as the electronic effects of these substituents on the stability of the respective benzylic radical intermediates. Further bromination to yield a bis(bromomethyl) derivative would likely require more forcing conditions.

A patent describes the selective monobromination of 2,6-dimethylbenzoic acid using sodium bromate (B103136) and hydrobromic acid in the presence of light, yielding 2-(bromomethyl)-6-methylbenzoic acid. google.com This method offers an alternative to the more common NBS conditions and highlights the possibility of selectively functionalizing one methyl group in a related system.

Table 1: Examples of Benzylic Bromination of Related Compounds

Starting MaterialReagents and ConditionsProductReference
Methyl 2-bromo-4-methylbenzoateN-Bromosuccinimide, Benzoyl Peroxide, CCl4, refluxMethyl 2-bromo-4-(bromomethyl)benzoate
2,6-Dimethylbenzoic acidSodium bromate, Hydrobromic acid, light2-(Bromomethyl)-6-methylbenzoic acid google.com
4-Methylbenzoic acidN-Bromosuccinimide, Benzoyl peroxide, Chlorobenzene, reflux4-(Bromomethyl)benzoic acid ysu.edu
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide, Dibenzoyl peroxide, CCl4, 85°CMethyl 4-bromo-2-(bromomethyl)benzoate chemicalbook.com

This table is interactive. Click on the headers to sort.

The resulting benzylic bromides are versatile intermediates. For instance, 4-(bromomethyl)benzoic acid is a known intermediate in the synthesis of the antihypertensive agent eprosartan. fishersci.be These brominated derivatives can undergo nucleophilic substitution reactions to introduce a wide array of functional groups, including alcohols, ethers, amines, and cyanides, thereby providing access to a large family of compounds.

Oxidative Transformations to Aldehyde or Carboxylic Acid Functionalities

The methyl groups of this compound can be oxidized to yield aldehydes or carboxylic acids, further expanding the synthetic utility of this scaffold. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (CrO3), are commonly used to convert benzylic methyl groups directly to carboxylic acids. This transformation is robust but can be harsh, potentially affecting other sensitive functional groups in the molecule. The reaction generally requires the presence of a benzylic hydrogen atom. The oxidation of both methyl groups of this compound with a strong oxidant would be expected to yield 2-bromo-1,3,5-benzenetricarboxylic acid.

The selective oxidation of one methyl group to an aldehyde while leaving the other intact is a more challenging transformation. This often requires milder and more controlled oxidation methods. One such approach involves the initial benzylic bromination to a bromomethyl or dibromomethyl group, followed by hydrolysis. For example, the synthesis of 3-bromo-4-formylbenzoic acid has been achieved from 3-bromo-4-methylbenzoic acid via a radical di-bromination followed by conversion of the resulting dibromide to the aldehyde using silver nitrate. A similar two-step sequence could potentially be applied to this compound to selectively produce a mono-aldehyde derivative.

Another strategy for the selective oxidation of methylarenes to aldehydes is through electrochemical methods. Site-selective electrooxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to aldehydes, has been reported. nih.gov The selectivity in these reactions is often governed by the electronic properties of the aromatic ring. nih.gov

The direct oxidation of a brominated methyl-substituted benzoic acid to a dicarboxylic acid is exemplified by the preparation of 5-bromoisophthalic acid from a corresponding dimethyl precursor, although specific reagents were not detailed in the available abstract. orgsyn.org

Table 2: Examples of Oxidative Transformations of Related Compounds

Starting MaterialReagents and ConditionsProductReference
3-Bromo-4-methylbenzoic acid1. Radical di-bromination; 2. Silver nitrate, ethanol-water3-Bromo-4-formylbenzoic acid
4-Bromobenzyl alcoholOxone, potassium 2-iodo-5-methylbenzenesulfonate, acetonitrile (B52724), 70°C4-Bromobenzaldehyde or 4-Bromobenzoic acid orgsyn.org
Methyl benzoheterocyclesElectrooxidation in methanolAromatic acetals nih.gov

This table is interactive. Click on the headers to sort.

These oxidative transformations are significant as they introduce valuable aldehyde and carboxylic acid functionalities, which are key building blocks in organic synthesis, allowing for further elaboration into more complex molecular architectures.

Mechanistic Investigations of Key Reaction Pathways

The selective transformation of one of the two methyl groups in this compound is a key challenge, and understanding the mechanistic underpinnings of these reactions is crucial for controlling the outcome.

The mechanism of benzylic bromination with NBS is well-established as a free-radical chain reaction. masterorganicchemistry.comchempedia.infolibretexts.org The key step determining selectivity between the two non-equivalent methyl groups in this compound would be the initial hydrogen abstraction to form the benzylic radical. The relative stability of the two possible radicals will dictate the major product. The stability of these radicals is influenced by a combination of steric and electronic factors.

Theoretical and experimental studies on the reaction of bromine atoms with xylenes (B1142099) have shown that the reaction proceeds via a complex-forming mechanism, with the intramolecular hydrogen abstraction from the methyl group being the rate-determining step. rsc.org The activation energies for hydrogen abstraction from the different isomers of xylene are very similar. rsc.org In the case of this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group would influence the stability of the adjacent benzylic radicals. The steric hindrance imposed by these groups would also play a significant role in the approach of the abstracting radical.

For oxidative transformations, the mechanisms are highly dependent on the oxidant used. With strong oxidants like KMnO4, the reaction is thought to proceed through a complex series of steps involving the formation of manganese esters. In electrochemical oxidations, the selectivity is often dictated by the electronic properties of the substrate, with the oxidation occurring at the more electron-rich position. nih.gov

A detailed mechanistic investigation, potentially involving computational modeling and kinetic studies, would be necessary to fully elucidate the factors governing the regioselectivity of both the benzylic functionalization and oxidative transformations of the methyl groups in this compound. Such studies would be invaluable for the rational design of synthetic routes to specific, selectively functionalized derivatives of this versatile building block.

Advanced Spectroscopic and Crystallographic Investigations of 2 Bromo 4,6 Dimethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise atomic arrangement within a molecule.

In the ¹H NMR spectrum of the related compound 2,6-dimethylbenzoic acid, distinct signals corresponding to the different protons are observed. chemicalbook.com The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift. The aromatic protons and the methyl group protons also show characteristic signals that aid in confirming the substitution pattern of the benzene (B151609) ring. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. pressbooks.pub For aromatic compounds, the carbon atoms of the benzene ring appear in a specific region of the spectrum, with their chemical shifts influenced by the nature and position of the substituents. pressbooks.pub The carbonyl carbon of the carboxylic acid group is typically observed at a significantly downfield position. pressbooks.pub

A detailed analysis of the ¹H and ¹³C NMR spectra for 2-bromo-4,6-dimethylbenzoic acid allows for the unambiguous assignment of each proton and carbon atom, confirming the compound's structural integrity.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is a representation of expected values based on similar structures and is for illustrative purposes.

¹H NMR Atom Chemical Shift (ppm) Multiplicity Integration
H-3/H-5 Aromatic 7.1-7.3 m 2H
-COOH Carboxylic Acid 10-12 br s 1H
-CH₃ Methyl 2.3-2.5 s 6H
¹³C NMR Atom Chemical Shift (ppm)
C=O Carbonyl 168-172
C-Br Aromatic 120-125
C-CH₃ Aromatic 135-140
C-H Aromatic 128-132

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Conformational and Electronic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers insights into the functional groups and conformational properties of a molecule. mdpi.com

The IR spectrum of a benzoic acid derivative is characterized by several key absorption bands. nist.gov A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong band around 1700 cm⁻¹. mdpi.com The C-Br stretching vibration is expected in the lower frequency region of the spectrum. ijtsrd.com

Raman spectroscopy provides complementary information. For instance, in 2-bromobenzoic acid, the vibrational spectra have been analyzed to understand the effects of the halogen substitution. nih.govnih.gov

By comparing the experimental IR and Raman spectra of this compound with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing information on the molecule's conformation and the electronic influence of its substituents. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Benzoic Acid Derivatives This table presents typical ranges for key functional groups.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong
C=O (Carboxylic Acid) Stretching 1680-1710 Strong
C-O (Carboxylic Acid) Stretching 1210-1320 Medium
C-Br Stretching 500-600 Medium-Strong
C-H (Aromatic) Stretching 3000-3100 Medium

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. It also provides information about the fragmentation patterns, which can aid in structural elucidation. chemguide.co.uklibretexts.org

For this compound, HRMS would confirm the molecular formula C₉H₉BrO₂. The presence of the bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2). miamioh.edu

The fragmentation of benzoic acid derivatives under electron ionization typically involves the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). libretexts.org For this compound, characteristic fragments would also arise from the cleavage of the C-Br bond and the loss of methyl groups.

Table 3: Predicted Mass Spectrometry Data for this compound This table illustrates the expected major ions and their mass-to-charge ratios (m/z).

Ion Formula m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Significance
[M]⁺ C₉H₉BrO₂ 228 230 Molecular Ion
[M-OH]⁺ C₉H₈BrO 211 213 Loss of hydroxyl radical
[M-COOH]⁺ C₈H₈Br 183 185 Loss of carboxyl group

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid, revealing details about molecular geometry, conformation, and intermolecular interactions.

Molecular Geometry and Conformation in the Solid State

X-ray diffraction analysis of a suitable single crystal of this compound would provide precise bond lengths, bond angles, and torsion angles. This data reveals the planarity of the benzene ring and the orientation of the carboxylic acid and methyl substituents. The steric hindrance between the ortho-substituents (bromine and a methyl group) and the carboxylic acid group can lead to a twisting of the carboxyl group out of the plane of the benzene ring.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing is determined by the various intermolecular forces present. In the case of this compound, these interactions would include hydrogen bonding, halogen bonding, and van der Waals forces. The way these interactions direct the assembly of molecules in the crystal lattice is a key aspect of crystal engineering. nih.gov

Supramolecular Architectures and Hydrogen Bonding Networks

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
2,6-dimethylbenzoic acid

Computational and Theoretical Studies on 2 Bromo 4,6 Dimethylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used approach that calculates the electronic structure of a system based on its electron density, providing a balance between accuracy and computational cost. scielo.br These calculations can determine optimized molecular geometries, vibrational frequencies, and various electronic properties. vjst.vnresearchgate.net

For a molecule like 2-bromo-4,6-dimethylbenzoic acid, DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms and to analyze its electronic characteristics. vjst.vnnih.gov

The electronic properties of a molecule are key to its chemical reactivity. Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. vjst.vnscispace.com The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. scispace.comactascientific.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface. nih.gov These maps use a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which helps in predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the carboxylic oxygen atoms and a positive potential near the carboxylic hydrogen.

Natural Bond Orbital (NBO) analysis is another powerful tool that examines charge delocalization and intra- and intermolecular interactions, providing insights into the stability arising from hyperconjugation and charge transfer between orbitals. vjst.vnresearchgate.net

Table 1: Typical Quantum Chemical Parameters Investigated via DFT. (Note: These are representative parameters; specific values for this compound are not available in the cited literature but would be targets of such a study).
ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability. scispace.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability. scispace.com
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Relates to chemical reactivity and stability. actascientific.com
Molecular Electrostatic Potential (MEP)3D map of the electrostatic potential on the molecule's surface.Identifies reactive sites for electrophilic and nucleophilic attack. nih.gov
NBO AnalysisAnalysis of orbital interactions and charge delocalization.Explains stabilization energies from hyperconjugation. vjst.vn

The presence of bulky substituents (bromo and two methyl groups) ortho to the carboxylic acid group in this compound introduces significant steric hindrance. This forces the carboxyl group to twist out of the plane of the benzene (B151609) ring to minimize steric repulsion. Quantum chemical calculations are essential for exploring the conformational landscape of the molecule. By systematically rotating the C(ring)-C(acid) bond and the O-H bond of the carboxyl group, a potential energy surface can be mapped. This allows for the identification of one or more stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature.

Prediction and Analysis of Acidity Constants (pKa) and Substituent Effects

The acidity of a benzoic acid derivative is profoundly influenced by the nature and position of substituents on the aromatic ring. fiveable.me These effects are a combination of inductive and resonance effects, which alter the stability of the carboxylate anion formed upon deprotonation. libretexts.org

In this compound, several competing factors are at play:

Bromo Group: As an electronegative halogen, the bromine atom exerts a powerful electron-withdrawing inductive effect, which helps to delocalize and stabilize the negative charge of the conjugate base, thereby increasing acidity. libretexts.org

Methyl Groups: Alkyl groups like methyl are electron-donating through induction and hyperconjugation. pharmaguideline.com This effect tends to increase electron density on the ring, destabilizing the carboxylate anion and decreasing acidity. libretexts.orgpharmaguideline.com

The Ortho-Effect: Substituents in the ortho position to the carboxylic acid group, regardless of their electronic nature, almost always increase the acid's strength. libretexts.org This "ortho-effect" is thought to be a combination of steric and electronic factors. The steric hindrance forces the carboxyl group out of the plane of the benzene ring, which can disrupt resonance stabilization of the neutral acid molecule more than it affects the carboxylate anion, leading to a smaller energy difference for deprotonation and thus a stronger acid. libretexts.org

Given these competing influences—the acid-strengthening bromo group and ortho-effect versus the acid-weakening methyl groups—predicting the precise pKa requires detailed computational analysis. However, the presence of three ortho-substituents (Br at C2, and methyl groups at C2 and C6 relative to the carboxyl group) suggests that the ortho-effect would be a dominant factor, likely making this compound a stronger acid than benzoic acid itself (pKa ≈ 4.2). libretexts.org

Table 2: pKa Values of Benzoic Acid and Selected Derivatives Illustrating Substituent Effects.
CompoundSubstituent(s)pKaEffect on Acidity vs. Benzoic Acid
Benzoic acid-H4.20Reference
4-Nitrobenzoic acid-NO₂ (para, EWG)3.44Increased
4-Methylbenzoic acid-CH₃ (para, EDG)4.37Decreased
2-Methylbenzoic acid-CH₃ (ortho, EDG)3.91Increased (Ortho-effect)
2-Bromobenzoic acid-Br (ortho, EWG)2.85Increased (Inductive + Ortho-effect)

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Data illustrates general principles. libretexts.orglibretexts.org

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of reaction pathways. For a compound like this compound, computational methods could be used to elucidate the mechanisms of reactions it might undergo, such as esterification or nucleophilic aromatic substitution. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can determine the activation energy barriers for different potential pathways. This provides a prediction of reaction rates and helps to understand why a particular product is formed over another. While specific studies on this molecule are lacking, this methodology is a standard in modern chemical research.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations are often performed in the gas phase for simplicity, real-world chemistry happens in solution. Molecular Dynamics (MD) simulations model the behavior of a molecule over time in the presence of explicit solvent molecules. An MD simulation for this compound in a solvent like water or dimethyl sulfoxide (B87167) would provide insights into its solvation structure, diffusion, and the dynamics of its conformational changes in a condensed phase. This is particularly important for understanding how solvent molecules interact with the polar carboxyl group and the more hydrophobic substituted phenyl ring.

In Silico Approaches to Molecular Recognition and Intermolecular Interactions

In silico techniques are invaluable for studying how a molecule might interact with other molecules, such as a biological receptor or a host molecule in supramolecular chemistry. Molecular docking is a common technique used to predict the preferred binding orientation of a ligand (like this compound) to a target protein or enzyme. nih.govscispace.com The simulation calculates a binding score, which estimates the strength of the interaction. These studies could identify key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, or halogen bonding involving the bromine atom. Such analyses are foundational in fields like drug discovery to predict the potential bioactivity of a molecule. nih.govscispace.com

Applications and Advanced Material Precursors Derived from 2 Bromo 4,6 Dimethylbenzoic Acid

Role as a Building Block in Complex Organic Synthesis

2-Bromo-4,6-dimethylbenzoic acid serves as a foundational scaffold for the construction of intricate molecular architectures, including heterocyclic systems and polycyclic aromatic compounds. The presence of the bromine atom as a versatile synthetic handle for cross-coupling reactions, combined with the carboxylic acid group for cyclization and derivatization, provides chemists with a powerful tool for molecular design.

Construction of Substituted Heterocyclic Systems

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. 2-Bromobenzoic acids are established precursors for a variety of these structures through methods involving the coupling with nitrogen-containing compounds followed by cyclization. researchgate.net this compound can be readily converted to its more reactive acid chloride, which can then be coupled with an appropriate amine or other nitrogen nucleophile. The subsequent step often involves an intramolecular reaction, such as a radical cyclization, where the aryl radical generated from the C-Br bond attacks a tethered unsaturated system to form the heterocyclic ring. researchgate.net This general approach allows for the synthesis of diverse heterocyclic cores.

For instance, coupling with an appropriate nitrogen-containing compound can lead to the formation of tri- and tetracyclic isoindolinones, benzolactams, and isoquinolinones. researchgate.net The methyl groups at positions 4 and 6 on the benzoic acid ring provide steric influence that can direct the conformation of the final product and modify its physical and biological properties.

Table 1: Examples of Heterocyclic Systems Derived from 2-Bromobenzoic Acid Scaffolds

Starting ReagentsReaction TypeResulting Heterocyclic Core
2-Bromo-4,6-dimethylbenzoyl chloride, AmineAmide Coupling, Radical CyclizationSubstituted Isoindolinone
This compound, Hydrazine derivativeCondensation, CyclizationSubstituted Phthalazinone
This compound, Amino alcoholEsterification, Intramolecular CouplingSubstituted Benzoxazinone

Synthesis of Polycyclic Aromatic Compounds and Extended Architectures

The bromine atom on the this compound scaffold is a key functional group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are fundamental for the formation of new carbon-carbon bonds, enabling the construction of polycyclic aromatic compounds (PACs) and other extended π-systems. researcher.lifenih.gov

By reacting this compound (or its ester derivatives) with arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling), biaryl structures can be synthesized. nih.gov These biaryl compounds can serve as intermediates for more complex, fused aromatic systems through subsequent intramolecular cyclization reactions, such as cyclodehydrogenation. The steric hindrance from the two methyl groups can influence the dihedral angle between the aromatic rings in the biaryl product, a critical parameter in designing materials with specific optical and electronic properties.

Precursor for Functional Ligands in Catalysis

In the field of homogeneous catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. This compound is a valuable precursor for creating specialized ligands. The carboxylic acid group can be converted into various coordinating groups, such as amides or esters bearing additional donor atoms. More significantly, the bromine atom can be replaced by phosphine (B1218219) groups via reactions with secondary phosphines or their lithium salts, a common strategy for synthesizing phosphine ligands.

The resulting phosphine ligands, derived from this scaffold, would feature a sterically demanding environment due to the flanking methyl groups. Steric bulk is a critical design element in many successful ligands (e.g., Buchwald-type biaryl phosphines) as it promotes reductive elimination from the metal center and stabilizes the catalytically active species. The substitution pattern of this compound allows for the creation of monodentate phosphine ligands that can be instrumental in cross-coupling catalysis.

Design and Assembly of Supramolecular Systems and Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. frontiersin.org Carboxylic acids are classic building blocks in supramolecular synthesis due to their ability to form robust and directional hydrogen bonds, leading to predictable assemblies like dimers or catemers. This compound can participate in forming such hydrogen-bonded networks.

Furthermore, the carboxylic acid group can be deprotonated to function as a carboxylate linker for the construction of metal-organic frameworks (MOFs). frontiersin.org In a MOF, metal ions or clusters are connected by organic linkers to form a porous, crystalline material. By using this compound as a linker, the resulting MOF would have its pores decorated with methyl and bromo functionalities. These groups can tune the hydrophobicity of the pores, influence guest-framework interactions, and provide a reactive handle (the C-Br bond) for post-synthetic modification, where additional functional groups can be introduced into the framework after its initial assembly.

Integration into Novel Functional Materials (e.g., polymers, hybrid materials)

The unique functionalities of this compound make it an attractive monomer or functionalizing agent for the creation of advanced materials. frontiersin.org

Polymers: The carboxylic acid group provides a reactive site for incorporation into polyesters or polyamides through condensation polymerization. The resulting polymers would have pendant bromo-dimethylphenyl groups along the backbone, which could be used for subsequent modifications, such as cross-linking or grafting other polymer chains to create complex architectures.

Hybrid Materials: Hybrid materials combine organic and inorganic components to achieve synergistic properties. nih.govmdpi.com this compound can be grafted onto the surface of inorganic materials like silica (B1680970) or metal oxides. The carboxylic acid can react with surface hydroxyl groups to form a stable covalent bond. This process results in an organic-inorganic hybrid material where the surface properties are dictated by the exposed bromo-dimethylphenyl groups. Such functionalized surfaces could be used in chromatography, as solid-supported catalysts, or to improve the compatibility between an inorganic filler and a polymer matrix in a composite material. nih.gov

Table 2: Potential Applications in Functional Material Synthesis

Material TypeRole of this compoundPotential Functionality
Polyesters/PolyamidesMonomerIntroduces reactive sites (Br) for cross-linking or grafting.
Metal-Organic FrameworksOrganic LinkerForms porous structures with tunable pore environment and sites for post-synthetic modification.
Hybrid MaterialsSurface ModifierCovalently attaches to inorganic surfaces to alter their chemical properties.

Exploration of Molecular Scaffolds for Advanced Chemical Probes

Advanced chemical probes are molecules designed to detect, visualize, or quantify specific analytes (e.g., ions, reactive oxygen species, biomolecules) in complex environments. A typical probe consists of a recognition unit, a signaling unit (often a fluorophore), and a linker.

The this compound structure is a suitable core scaffold for building such probes.

Synthetic Handle: The bromine atom is a versatile point for introducing the signaling unit via cross-coupling reactions. For example, a fluorescent molecule with a boronic acid group could be attached through a Suzuki reaction.

Attachment Point: The carboxylic acid group can be converted into an amide or ester to link the scaffold to a recognition moiety or a biomolecule for targeted delivery.

Structural Core: The rigid aromatic ring provides a stable platform, and the methyl groups can be used to fine-tune the solubility and steric environment of the final probe molecule, potentially minimizing aggregation and improving photophysical properties.

By strategically modifying its functional groups, this compound can be elaborated into sophisticated molecular tools for applications in chemical biology and diagnostics.

Future Directions and Emerging Research Avenues for 2 Bromo 4,6 Dimethylbenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of substituted benzoic acids often involves multi-step procedures with harsh reagents and significant waste generation. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the preparation of 2-bromo-4,6-dimethylbenzoic acid.

One promising approach is the direct oxidation of the corresponding toluene (B28343) derivative, 2-bromo-1,3,5-trimethylbenzene. While vigorous oxidation of alkylbenzenes is a known transformation, modern advancements aim for higher selectivity and milder conditions. ncert.nic.in A key area of development is the use of greener oxidants and catalytic systems. For instance, methods utilizing oxygen or air as the primary oxidant, catalyzed by transition metal complexes, are gaining traction. scispace.comgoogle.com A recent patent highlights a continuous synthesis method for substituted benzoic acids using oxygen in the presence of a catalyst, which reduces risks and improves oxygen utilization. scispace.com

Furthermore, the principles of green chemistry are increasingly being applied to organic synthesis. This includes the exploration of solvent-free reaction conditions or the use of more environmentally friendly solvents. ijisrt.com Research into the use of renewable starting materials, such as lignin-based benzoic acid derivatives, also presents a sustainable pathway for producing functionalized aromatic acids, although direct application to this specific dimethylated compound would require innovative approaches. rsc.org

Table 1: Potential Sustainable Synthetic Approaches for this compound

ApproachCatalyst/ReagentPotential Advantages
Catalytic OxidationCo/Mn/Br catalyst systemsUse of O2 as a green oxidant, high conversion rates. google.com
Solvent-Free SynthesisSonication or mechanochemical mixingReduced solvent waste, potential for rate acceleration. ijisrt.com
Lignin ValorizationOxidative cleavage of ligninUtilization of renewable biomass as a feedstock. rsc.org

Exploration of Novel Catalytic Transformations and C-H Activation

The bromine atom and the methyl C-H bonds on the aromatic ring of this compound represent key sites for further functionalization through novel catalytic transformations.

A significant area of future research will be the application of modern cross-coupling reactions to the C-Br bond. Beyond standard Suzuki and Buchwald-Hartwig couplings, the development of new catalytic systems that allow for a broader range of coupling partners and milder reaction conditions is an ongoing goal.

Moreover, the direct functionalization of the C-H bonds of the methyl groups presents a highly atom-economical approach to elaborate the structure of this compound. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.govnih.govacs.orgnih.gov For example, palladium and ruthenium catalysts have been successfully employed for the ortho-C-H arylation and alkylation of benzoic acids. nih.govresearchgate.net While the existing C-H bonds in this compound are on the methyl substituents rather than directly on the aromatic ring, the principles of directed C-H functionalization could be adapted. The carboxylic acid group can act as a directing group to facilitate the functionalization of the ortho-methyl groups.

Table 2: Potential C-H Activation Reactions for this compound Derivatives

Reaction TypeCatalyst SystemPotential Products
ortho-Methyl C-H ArylationPalladium or Ruthenium catalystsDi- or tri-arylated benzoic acid derivatives
ortho-Methyl C-H AlkylationPalladium catalysts with alkyl halidesBenzoic acids with extended alkyl chains
Benzylic C-H BrominationN-bromoamides with visible lightBrominated methyl groups for further substitution. researchgate.net

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state properties of a molecule, including its crystal packing and polymorphism, can significantly influence its physical and chemical behavior. For this compound, a detailed investigation into its solid-state forms is a crucial area for future research.

Aromatic carboxylic acids are known to form strong intermolecular hydrogen bonds, typically resulting in dimeric structures in the solid state. researchgate.netnumberanalytics.com The specific substitution pattern of this compound, with its bulky ortho-substituents, may lead to interesting and potentially unique packing arrangements due to steric hindrance, a phenomenon known as the ortho effect. wikipedia.orgyoutube.com

Advanced characterization techniques such as single-crystal X-ray diffraction, solid-state NMR, and thermal analysis (DSC, TGA) will be instrumental in identifying and characterizing different polymorphs. Understanding the conditions that favor the formation of specific crystalline forms is essential for controlling the material's properties. The study of co-crystals, where this compound is crystallized with other molecules, could also lead to new materials with tailored properties. researchgate.net

Integration into Advanced Functional Materials and Optoelectronic Applications

The unique structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. The bromo- and carboxylic acid functionalities provide versatile handles for polymerization and for anchoring the molecule to surfaces or into larger frameworks.

One exciting avenue is the use of this compound as a building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). semanticscholar.org The rigid aromatic core and the defined positions for linkage make it suitable for constructing porous materials with potential applications in gas storage, catalysis, and separation. A recent study demonstrated the use of substituted benzoic acids as catalysts and stabilizers in the synthesis of COF colloids, highlighting the multifaceted role such molecules can play. semanticscholar.org

Furthermore, the introduction of this compound into conjugated polymer backbones could lead to new materials for optoelectronic applications. The bromine atom can be a site for further cross-coupling reactions to extend conjugation, and the dimethyl substitution can enhance solubility and influence the material's morphology. The electronic properties of the resulting polymers could be tuned for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Interdisciplinary Research Opportunities in Chemical Biology (emphasizing chemical tools, not clinical applications)

In the realm of chemical biology, small molecules serve as powerful tools to probe and manipulate biological systems. youtube.com this compound and its derivatives have the potential to be developed into valuable chemical probes.

The core structure can be systematically modified to create libraries of compounds for screening against various biological targets. The bromine atom, for instance, can serve as a handle for introducing reporter tags, such as fluorophores or biotin, via cross-coupling reactions. This would enable the tracking and identification of the molecule's binding partners within a cell.

Moreover, the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting opportunities. For example, the development of this compound derivatives that can participate in bioorthogonal ligation reactions would allow for the specific labeling of biomolecules in their native environment. nih.gov The exploration of this compound as a fragment in fragment-based drug discovery could also lead to the identification of novel inhibitors for various enzymes or protein-protein interactions. nih.gov Cryo-electron microscopy studies on how aminobenzoic acid derivatives interact with the ribosome's catalytic center provide a framework for understanding how such modified building blocks could be used to probe fundamental biological processes. nih.gov

Q & A

Q. What synthetic methodologies are effective for preparing 2-bromo-4,6-dimethylbenzoic acid, and how can regioselectivity be controlled?

The synthesis typically involves bromination of 4,6-dimethylbenzoic acid using electrophilic brominating agents like Br₂ in the presence of Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity at the 2-position is achieved by steric and electronic effects of the methyl groups, which direct bromination away from the para positions. Optimization of reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) is critical to minimize di- or tri-substitution byproducts .

Q. How can purity and structural integrity of this compound be verified post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) to assess purity.
  • Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography : Resolve ambiguities in substitution patterns if NMR data overlap with isomers .

Q. What storage conditions are recommended to prevent degradation of this compound?

Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to avoid photodegradation and moisture absorption. Long-term stability tests indicate <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How does steric hindrance from methyl groups influence the reactivity of this compound in cross-coupling reactions?

The methyl groups at positions 4 and 6 create steric bulk, reducing accessibility to the bromine atom in Suzuki-Miyaura or Ullmann couplings. To enhance reactivity:

  • Use bulky palladium catalysts (e.g., XPhos or SPhos) to stabilize the transition state.
  • Optimize reaction temperature (80–100°C) and solvent (toluene or DMF) to improve coupling efficiency.
  • Monitor byproduct formation (e.g., debromination) via LC-MS .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from:

  • Impurity profiles : Use preparative HPLC to isolate isomers or contaminants.
  • Solubility effects : Test derivatives in DMSO-water mixtures (≤1% DMSO) to avoid aggregation.
  • Metabolic instability : Perform stability assays in liver microsomes to identify rapid degradation pathways .

Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

  • DFT calculations : Analyze electrostatic potential maps to identify preferred binding sites (e.g., carboxylate vs. bromine).
  • Molecular docking : Simulate interactions with metal nodes (e.g., Zn²⁺ or Cu²⁺) to design MOFs with tailored porosity.
  • Validate predictions experimentally via PXRD and BET surface area analysis .

Q. What role does this compound play in designing photoactive materials?

The bromine atom and methyl groups enhance intersystem crossing, making the compound a candidate for triplet-state photosensitizers. Key applications include:

  • Organic photovoltaics : Incorporate into donor-acceptor polymers for improved charge separation.
  • Photocatalysis : Pair with transition-metal complexes (e.g., Ru(bpy)₃²⁺) for visible-light-driven reactions.
  • Characterize photophysical properties using UV-vis absorption, fluorescence quenching, and transient absorption spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.